Product packaging for Dibenzyl Cyclohexane-1,4-dicarboxylate(Cat. No.:CAS No. 62787-85-3)

Dibenzyl Cyclohexane-1,4-dicarboxylate

Cat. No.: B8673866
CAS No.: 62787-85-3
M. Wt: 352.4 g/mol
InChI Key: JTCRQLVSMPPNJI-UHFFFAOYSA-N
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Description

Significance of Cycloaliphatic Dicarboxylates in Synthetic Chemistry and Material Science

Cycloaliphatic dicarboxylates, such as derivatives of 1,4-cyclohexanedicarboxylic acid (CHDA), serve as crucial building blocks in synthetic chemistry and material science. chemicalbook.comnih.govnist.gov Their non-aromatic, cyclic structure imparts a unique combination of rigidity and flexibility to the molecules and polymers derived from them. This structural feature is highly desirable in the development of advanced materials with tailored properties.

In the field of polymer chemistry, cycloaliphatic dicarboxylates are key monomers for the synthesis of polyesters. These polyesters often exhibit enhanced thermal stability, improved weatherability, and superior mechanical properties compared to their linear aliphatic or aromatic counterparts. adhesion.krrsc.org For instance, the incorporation of the cyclohexane (B81311) ring into a polymer backbone can increase the glass transition temperature (Tg), leading to materials with better heat resistance. vt.edu Furthermore, the cis/trans isomerism of the 1,4-disubstituted cyclohexane ring provides a mechanism to fine-tune the physical properties of the resulting polymers. mdpi.com

The applications of these materials are extensive, ranging from high-performance coatings and adhesives to biodegradable plastics and composites. acs.orgmdpi.com The growing demand for sustainable and environmentally friendly materials has further propelled research into bio-based cycloaliphatic dicarboxylates, aiming to reduce the reliance on petrochemical feedstocks. rdworldonline.comresearchgate.net

Contextualizing Dibenzyl Cyclohexane-1,4-dicarboxylate within the Dicarboxylate Ester Class

This compound is a specific member of the dicarboxylate ester family, where the ester groups are formed with benzyl (B1604629) alcohol. While extensive research has been conducted on other esters of 1,4-cyclohexanedicarboxylic acid, such as dimethyl and diethyl esters, specific literature on the dibenzyl derivative is limited. fragranceconservatory.com However, its chemical structure allows for certain inferences regarding its potential properties and applications.

The presence of the benzyl groups, containing aromatic phenyl rings, would be expected to introduce a degree of aromatic character and rigidity to the molecule. This could influence its solubility, melting point, and its behavior as a plasticizer or monomer. The combination of the rigid cycloaliphatic core and the bulky aromatic side groups makes this compound an interesting candidate for creating polymers with unique thermal and mechanical properties. It can be compared to other dialkyl esters of 1,4-cyclohexanedicarboxylic acid, which are recognized for their utility as plasticizers. epo.org

Table 1: Comparison of Properties of Various Cyclohexane-1,4-dicarboxylate Esters
CompoundMolecular FormulaMolecular Weight (g/mol)Known Applications
Dimethyl Cyclohexane-1,4-dicarboxylateC10H16O4200.23Monomer for polyesters
Diethyl Cyclohexane-1,4-dicarboxylateC12H20O4228.28Fragrance ingredient, monomer
Dibutyl Cyclohexane-1,4-dicarboxylateC16H28O4284.39Plasticizer nih.gov
This compound C22H24O4 352.43 Potential monomer, plasticizer (under investigation)

Scope and Research Objectives for Comprehensive Investigation of this compound

Given the limited specific data on this compound, a comprehensive investigation is warranted to elucidate its chemical and physical properties and to explore its potential applications. The primary research objectives for such an investigation would include:

Synthesis and Purification: Development of an efficient and scalable synthesis route for this compound, followed by effective purification methods to obtain a high-purity product. This would likely involve the esterification of 1,4-cyclohexanedicarboxylic acid with benzyl alcohol.

Structural and Physicochemical Characterization: Thorough characterization of the compound using modern analytical techniques.

Table 2: Proposed Analytical Methods for Characterization
Analytical TechniqueInformation to be Obtained
Nuclear Magnetic Resonance (NMR) SpectroscopyConfirmation of the chemical structure and determination of cis/trans isomer ratios.
Fourier-Transform Infrared (FTIR) SpectroscopyIdentification of functional groups (ester carbonyl, C-O bonds, aromatic and aliphatic C-H bonds).
Mass Spectrometry (MS)Determination of the molecular weight and fragmentation pattern.
Differential Scanning Calorimetry (DSC)Measurement of melting point, glass transition temperature, and other thermal transitions.
Thermogravimetric Analysis (TGA)Evaluation of thermal stability and decomposition profile.

Polymer Synthesis and Characterization: Investigation of the use of this compound as a monomer in polymerization reactions to produce novel polyesters. The resulting polymers would then be characterized for their molecular weight, thermal properties, and mechanical performance.

Evaluation as a Plasticizer: Assessment of its effectiveness as a primary or secondary plasticizer for common polymers like polyvinyl chloride (PVC), including studies on its compatibility, efficiency, and migration resistance.

By pursuing these research objectives, a comprehensive understanding of this compound can be achieved, paving the way for its potential use in the development of new materials with advanced properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H24O4 B8673866 Dibenzyl Cyclohexane-1,4-dicarboxylate CAS No. 62787-85-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62787-85-3

Molecular Formula

C22H24O4

Molecular Weight

352.4 g/mol

IUPAC Name

dibenzyl cyclohexane-1,4-dicarboxylate

InChI

InChI=1S/C22H24O4/c23-21(25-15-17-7-3-1-4-8-17)19-11-13-20(14-12-19)22(24)26-16-18-9-5-2-6-10-18/h1-10,19-20H,11-16H2

InChI Key

JTCRQLVSMPPNJI-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1C(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies for Dibenzyl Cyclohexane 1,4 Dicarboxylate

Esterification Approaches

Esterification represents a fundamental and widely employed method for the synthesis of esters. In the context of producing dibenzyl cyclohexane-1,4-dicarboxylate, this involves the direct reaction of the diacid with benzyl (B1604629) alcohol.

Direct Esterification of Cyclohexane-1,4-dicarboxylic Acid with Benzyl Alcohol

The direct esterification of cyclohexane-1,4-dicarboxylic acid with benzyl alcohol is a manifestation of the Fischer esterification reaction. This method involves the acid-catalyzed reaction between the carboxylic acid groups of the cyclohexane (B81311) derivative and the hydroxyl groups of benzyl alcohol to form the corresponding diester and water.

The acid-catalyzed esterification of a carboxylic acid with an alcohol is a reversible reaction that proceeds through a series of protonation and nucleophilic acyl substitution steps. The generally accepted mechanism for this process, known as the Fischer esterification mechanism, involves the following key steps:

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon.

Nucleophilic Attack by the Alcohol: The alcohol, acting as a nucleophile, attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.

To achieve high yields of this compound and enhance selectivity, several reaction conditions can be optimized. The reversible nature of the Fischer esterification necessitates the removal of water as it is formed to drive the equilibrium towards the product side. This can be accomplished using techniques such as azeotropic distillation with a Dean-Stark apparatus.

Key parameters for optimization include:

Molar Ratio of Reactants: Employing an excess of benzyl alcohol can shift the equilibrium towards the formation of the diester.

Catalyst: Strong acids such as sulfuric acid or p-toluenesulfonic acid are commonly used as catalysts. The choice and concentration of the catalyst can significantly impact the reaction rate.

Temperature: Higher temperatures generally increase the reaction rate. However, excessively high temperatures can lead to side reactions, such as the formation of dibenzyl ether from the self-condensation of benzyl alcohol researchgate.net.

Reaction Time: Sufficient reaction time is crucial to ensure the completion of the esterification.

Microwave Irradiation: The use of microwave irradiation has been reported to accelerate the esterification of dicarboxylic acids with benzyl alcohol compared to conventional heating methods researchgate.net. This technique can lead to shorter reaction times and potentially improved yields.

Table 1: Factors Influencing Yield and Selectivity in Direct Esterification

ParameterEffect on YieldEffect on SelectivityNotes
Molar Ratio (Benzyl Alcohol:Acid) Increasing the ratio generally increases the yield.Can improve selectivity for the diester over the monoester.Excess alcohol helps to drive the equilibrium forward.
Catalyst Concentration Higher concentration can increase the reaction rate and yield up to a certain point.May increase the rate of side reactions if too high.Common catalysts include H₂SO₄ and p-TsOH.
Temperature Higher temperature increases the reaction rate.Can lead to the formation of byproducts like dibenzyl ether at very high temperatures researchgate.net.Optimization is required to balance reaction rate and selectivity.
Water Removal Crucial for high yields.Essential for driving the reversible reaction to completion.Typically achieved using a Dean-Stark apparatus.
Microwave Irradiation Can significantly reduce reaction time and potentially increase yield researchgate.net.May offer better control over heating.A potential alternative to conventional heating methods.

Transesterification Processes

Transesterification, or alcoholysis, is an alternative route for the synthesis of this compound. This process involves the reaction of a diester of cyclohexane-1,4-dicarboxylic acid with benzyl alcohol in the presence of a catalyst.

Conversion from Dimethyl Cyclohexane-1,4-dicarboxylate and Benzyl Alcohol

The most common starting material for this process is dimethyl cyclohexane-1,4-dicarboxylate. In this reaction, the methyl groups of the diester are replaced by benzyl groups from benzyl alcohol, with methanol being liberated as a byproduct. The removal of the more volatile methanol helps to drive the reaction to completion. This method is a viable pathway to obtain this compound epo.org.

Catalytic Systems in Transesterification Reactions

A variety of catalytic systems can be employed for the transesterification of dimethyl cyclohexane-1,4-dicarboxylate with benzyl alcohol. These catalysts can be broadly classified as homogeneous or heterogeneous.

Common types of catalysts include:

Acid Catalysts: Both Brønsted and Lewis acids can catalyze the reaction. Phosphonic acids have been patented for the transesterification of alkyl esters of carboxylic acids with alcohols google.com.

Base Catalysts: While not as common for this specific transformation, basic catalysts are widely used in other transesterification reactions, such as biodiesel production.

Organometallic Catalysts: Compounds of tin, titanium, and other metals are often effective transesterification catalysts.

Heterogeneous Catalysts: Solid catalysts offer the advantage of easy separation from the reaction mixture and potential for reuse. Silica-supported boric acid has been shown to be an efficient catalyst for the transesterification of a model β-keto ester with benzyl alcohol, achieving high yields under solvent-free conditions nih.gov.

The choice of catalyst and reaction conditions significantly influences the yield and purity of the final product.

Table 2: Overview of Potential Catalytic Systems for Transesterification

Catalyst TypeExamplesAdvantagesDisadvantages
Homogeneous Acid Catalysts Phosphonic acids, Sulfuric acidHigh activityDifficult to separate from the reaction mixture, potential for corrosion.
Homogeneous Base Catalysts Sodium methoxideHigh activity at low temperaturesSensitive to water and free fatty acids.
Organometallic Catalysts Tin compounds, Titanium alkoxidesHigh efficiencyPotential for metal contamination in the product.
Heterogeneous Catalysts Silica-supported boric acid nih.govEasy separation and reusability, environmentally friendly.May have lower activity compared to homogeneous catalysts.

Hydrogenation-Based Synthetic Routes

The most prevalent method for synthesizing this compound involves the catalytic hydrogenation of its aromatic precursor, Dibenzyl Terephthalate. This process saturates the benzene ring, converting it into a cyclohexane ring while preserving the dibenzyl ester functional groups.

Catalytic Hydrogenation of Dibenzyl Terephthalate

The direct hydrogenation of Dibenzyl Terephthalate is the cornerstone for producing this compound. This transformation requires carefully selected catalysts and specific reaction conditions to achieve high yields and desired stereoisomer ratios. The stability of the aromatic ring in the terephthalate starting material necessitates elevated temperatures and pressures for the reaction to proceed efficiently youtube.comyoutube.com.

The mechanism for the catalytic hydrogenation of aromatic esters like Dibenzyl Terephthalate is generally understood to follow principles of heterogeneous catalysis. The process begins with the adsorption of the aromatic ring's π-electrons onto the surface of the metal catalyst researchgate.net. Concurrently, hydrogen molecules (H₂) adsorb onto the catalyst surface and dissociate into hydrogen atoms.

The choice of catalyst and reaction conditions significantly impacts the efficiency and selectivity of the hydrogenation process. Bimetallic catalysts, such as those combining palladium with nickel (Pd-Ni) or ruthenium with nickel (Ru-Ni), have shown superior performance in related hydrogenations, achieving high conversion efficiencies researchgate.netwjarr.com.

For the hydrogenation of large diesters like diisooctyl terephthalate, a close analog to dibenzyl terephthalate, a ruthenium-on-alumina (Ru/Al₂O₃) catalyst has been effectively used. This system allows the reaction to proceed under milder conditions while achieving yields of over 99.0% google.com. The use of supported metal nanoparticles, for instance on alumina or silica, can enhance catalyst stability and surface area, further improving efficiency researchgate.net.

Key reaction parameters that are optimized to maximize yield and minimize byproducts include temperature, hydrogen pressure, catalyst loading, and solvent type researchgate.netresearchgate.netresearchgate.net. For example, early processes for hydrogenating dialkyl terephthalates utilized high temperatures (150-250°C) and high pressures in the presence of nickel catalysts google.com.

Below is a table summarizing the effects of various catalysts on related hydrogenation reactions.

Catalyst SystemSubstrateKey FindingsReference
Ru/Al₂O₃ Diisooctyl TerephthalateAchieved >99% yield under mild conditions; high selectivity for the cis isomer (>85%). google.com
Nickel Catalysts Dialkyl TerephthalatesEffective at high temperatures (150-250°C) and pressures, but can lead to side reactions. google.com
Platinum Oxide Dimethyl TerephthalateUsed in early syntheses, but considered expensive for industrial applications. google.com
Pd-Ni / Ru-Ni Polyethylene TerephthalateBimetallic catalysts show superior performance with conversion efficiencies up to 95%. researchgate.netwjarr.com

The hydrogenation of the planar aromatic ring of Dibenzyl Terephthalate results in a non-planar cyclohexane ring, leading to the formation of cis and trans stereoisomers of this compound. The ratio of these isomers is a critical factor as it influences the physical properties of the final product and materials made from it, such as polyesters researchgate.netmdpi.com.

The stereochemical outcome is primarily controlled by the catalyst system and the reaction conditions nih.gov. In heterogeneous catalysis, the substrate adsorbs onto the catalyst surface, and the hydrogen atoms are typically delivered from the catalyst face, often leading to a predominance of the cis isomer where both functional groups are on the same side of the ring. For instance, using a Ru/Al₂O₃ catalyst in the hydrogenation of diisooctyl terephthalate, a cis isomer ratio of over 85.0% was achieved google.com. The catalyst can overcome substrate-based stereocontrol to favor the formation of all-cis products rsc.org.

The trans isomer generally represents a more thermodynamically stable chair conformation mdpi.com. Therefore, reaction conditions can be tuned to favor either the kinetically formed cis product or the thermodynamically more stable trans product.

Hydrogenation of Related Aromatic Dicarboxylate Esters

Research into the hydrogenation of other aromatic dicarboxylate esters provides valuable insights applicable to Dibenzyl Terephthalate. Studies on dimethyl terephthalate have shown that catalysts based on platinum and nickel can effectively saturate the aromatic ring google.com. However, nickel catalysts used at high temperatures can sometimes lead to undesired side reactions, such as the reduction of an ester group, resulting in a loss of the desired dicarboxylate product google.com.

Bimetallic catalysts have been shown to be highly effective for the hydrogenation of various esters. The synergistic interaction between two different metals can lead to higher activity, selectivity, and stability of the catalytic system rsc.org. For instance, TiO₂-supported Rhenium (Re/TiO₂) catalysts have been used for the selective hydrogenation of esters to alcohols without reducing the aromatic moieties researchgate.netrsc.org. This highlights the importance of catalyst selection to avoid unwanted side reactions on the ester groups when ring saturation is the goal.

Novel and Alternative Synthetic Pathways

Beyond traditional hydrogenation of petroleum-derived aromatics, alternative synthetic routes are being explored, particularly those utilizing biomass as a feedstock.

One such strategy involves the use of muconic acid, which can be derived from biomass. Muconic acid or its esters can react with dienophiles through a Diels-Alder reaction to form a cyclohexene ring structure. This intermediate can then be readily hydrogenated to yield the saturated cyclohexane dicarboxylate product google.comresearchgate.net. This bio-based route offers a sustainable alternative to fossil fuel-based synthesis.

Another innovative approach involves a proline-catalyzed cycloaddition of biomass-derivable molecules like formaldehyde, crotonaldehyde, and various acrylates or fumarates. This method constructs a functionalized cyclohexene intermediate which can then be hydrogenated in a subsequent step to produce cyclohexane dicarboxylates and related compounds researchgate.netresearchgate.net. For example, a cyclohexene intermediate can be formed and subsequently hydrogenated using a Pd/C catalyst to yield the final saturated product .

Cycloaddition-Based Routes to Cyclohexane Dicarboxylates as Precursors

Cycloaddition reactions offer a powerful and convergent approach to the synthesis of cyclic systems, including the cyclohexane ring structure inherent to cyclohexane-1,4-dicarboxylates. These methods are valued for their ability to construct the carbocyclic core in a single, often stereocontrolled, step.

One notable cycloaddition pathway involves the Diels-Alder reaction, a [4+2] cycloaddition, to form a cyclohexene ring, which can subsequently be hydrogenated to the desired saturated cyclohexane derivative. A specific example of this approach is the reaction of a dialkyl muconate with a suitable dienophile. The resulting cyclohexene-containing compound can then be converted to the corresponding cyclohexane-1,4-dicarboxylate.

Another innovative cycloaddition strategy is a formal [3+1+2] cycloaddition. This method has been successfully employed to prepare valuable polyester monomers and plasticizers, including 1,4-cyclohexanedicarboxylic acid (CHDA). The process involves the proline-catalyzed reaction of formaldehyde, crotonaldehyde, and an acrylate or fumarate. A subsequent one-pot hydrogenation, oxidation, and hydrolysis process can then yield CHDA.

The following table summarizes key aspects of these cycloaddition-based routes:

Cycloaddition MethodReactantsIntermediateFinal Precursor
Diels-Alder [4+2]Dialkyl muconate, DienophileCyclohexene derivativeDialkyl cyclohexane-1,4-dicarboxylate
Formal [3+1+2]Formaldehyde, Crotonaldehyde, Acrylate/FumarateSubstituted cyclohexene1,4-Cyclohexanedicarboxylic acid

These cycloaddition methodologies provide versatile and efficient pathways to the cyclohexane-1,4-dicarboxylate core, which is then available for the final esterification step to produce this compound.

Ester Condensation and Hydrogenation-Dehydration from Dialkyl Succinates

An alternative and well-established approach to the cyclohexane-1,4-dicarboxylate precursor involves the condensation of dialkyl succinates. This method builds the six-membered ring from smaller, readily available starting materials.

The self-condensation of diethyl succinate, for instance, is a known method for preparing 2,5-dicarbethoxy-1,4-cyclohexanedione. This reaction is typically carried out in the presence of a base such as sodium ethoxide. The resulting bicyclic diketodicarboxylic ester can then be subjected to hydrolysis and decarboxylation to yield 1,4-cyclohexanedione. To arrive at the desired cyclohexane-1,4-dicarboxylic acid, the 1,4-cyclohexanedione would require further chemical transformations, including reduction of the ketone functionalities and subsequent oxidation.

The key intermediate in this pathway and its transformation are outlined below:

Starting MaterialKey IntermediateTransformation Steps
Diethyl succinate2,5-Dicarbethoxy-1,4-cyclohexanedioneHydrolysis, Decarboxylation

While this route requires several steps beyond the initial condensation, it represents a classical and viable method for the construction of the 1,4-disubstituted cyclohexane ring system from acyclic precursors.

The final step in the synthesis of this compound involves the esterification of the cyclohexane-1,4-dicarboxylic acid precursor with benzyl alcohol. This can be achieved through standard esterification methods, such as the Fischer esterification, which involves reacting the carboxylic acid with an excess of the alcohol in the presence of an acid catalyst. Microwave-assisted esterification of dicarboxylic acids with benzyl alcohol has also been reported as a method to accelerate the reaction.

Chemical Reactivity and Mechanistic Investigations of Dibenzyl Cyclohexane 1,4 Dicarboxylate

Hydrolysis and Re-esterification Studies

The hydrolysis of dibenzyl cyclohexane-1,4-dicarboxylate, like other esters, involves the cleavage of the ester bond by reaction with water, typically in the presence of an acid or base catalyst, to yield cyclohexane-1,4-dicarboxylic acid and benzyl (B1604629) alcohol. The reverse reaction, re-esterification, is a classic example of the Fischer esterification process, where a carboxylic acid reacts with an alcohol in the presence of a strong acid catalyst. masterorganicchemistry.commasterorganicchemistry.com

The general mechanism for acid-catalyzed hydrolysis is the reverse of the Fischer esterification. It begins with the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Following a proton transfer, the benzyl alcohol moiety is eliminated as a leaving group, and subsequent deprotonation of the carbonyl oxygen regenerates the acid catalyst and forms the dicarboxylic acid. masterorganicchemistry.commasterorganicchemistry.com

Key aspects of these equilibrium reactions include:

Equilibrium Control: The reaction between the dicarboxylic acid and benzyl alcohol to form the diester and water is reversible. masterorganicchemistry.com To favor the formation of the ester (re-esterification), excess benzyl alcohol can be used, or water can be removed as it is formed, for instance, with a Dean-Stark apparatus. masterorganicchemistry.com

Catalysis: Strong acids such as sulfuric acid (H₂SO₄) or tosic acid (TsOH) are commonly used to catalyze both hydrolysis and esterification. masterorganicchemistry.com

Reaction Steps: The Fischer esterification and its reverse, acid-catalyzed hydrolysis, proceed through a series of protonation, nucleophilic attack, proton transfer, and elimination steps, all of which are in equilibrium. masterorganicchemistry.commasterorganicchemistry.com

Table 1: Steps in Acid-Catalyzed Ester Hydrolysis (Reverse of Fischer Esterification)

StepDescription
1 Protonation of the carbonyl oxygen by an acid catalyst.
2 Nucleophilic attack by water on the electrophilic carbonyl carbon.
3 Formation of a tetrahedral intermediate.
4 Proton transfer from the attacking water molecule to one of the ester's oxygen atoms.
5 Elimination of the alcohol (benzyl alcohol) as a leaving group.
6 Deprotonation to regenerate the carboxylic acid and the acid catalyst.

Transesterification Reactivity with Other Alcohols

Transesterification is a process where the benzyl alcohol group of this compound is exchanged with another alcohol. This reaction is also typically catalyzed by an acid or a base. The reactivity in transesterification can be influenced by the nature of the incoming alcohol. For instance, studies on the transesterification of oils have shown that higher alcohols like butanol can sometimes yield better results compared to methanol or ethanol under certain conditions. researchgate.net

The process is crucial for synthesizing different esters of cyclohexane-1,4-dicarboxylic acid without starting from the acid itself. Biocatalysts, such as lipases, can also be employed for transesterification reactions under milder conditions. beilstein-journals.org 'Activated' esters, like vinyl or trifluoroethyl esters, are often used in these biocatalyzed reactions to make them irreversible. beilstein-journals.org

Table 2: Factors Influencing Transesterification Yield

FactorInfluence on ReactionExample
Alcohol Type The structure and chain length of the alcohol can affect reaction kinetics and yield.Transesterification of Mahua oil showed butanol giving a better yield (95.4%) compared to methanol and ethanol. researchgate.net
Catalyst Acid, base, or enzymatic catalysts are typically required.Acid catalysts like sulfuric acid are effective, especially with feedstocks containing free fatty acids. researchgate.net
Temperature Higher temperatures generally increase the reaction rate.Optimal temperatures for biodiesel production via transesterification are often around 65 °C. nih.gov
Molar Ratio An excess of the reactant alcohol is often used to drive the equilibrium towards the products.A 1:6 oil-to-methanol molar ratio is a common optimal condition in biodiesel synthesis. nih.gov

Catalytic Transformations Involving the Ester Functionality

The ester groups of this compound can undergo various catalytic transformations, most notably hydrogenation. Catalytic hydrogenation can reduce the ester functionality to alcohols. Specifically, the hydrogenation of dialkyl cyclohexane-1,4-dicarboxylates, such as the dimethyl ester, yields 1,4-cyclohexanedimethanol (B133615) (CHDM), an important monomer in the polymer industry. researchgate.net

This transformation requires specific catalysts and conditions. For example, copper-based catalysts like CuMgAl have been shown to be effective for the hydrogenation of dimethyl 1,4-cyclohexane dicarboxylate to 1,4-cyclohexanedimethanol under relatively mild conditions (e.g., 2.8 MPa initial hydrogen pressure), achieving high conversion (100%) and selectivity (91.6%). researchgate.net Bimetallic catalysts, such as Ru-Sn/Al₂O₃, are also known to selectively hydrogenate carboxylic acid groups. researchgate.net

Investigations into Ring-Opening Reactions

The cyclohexane (B81311) ring is a stable six-membered aliphatic ring, and ring-opening reactions are not characteristic of this structure under typical organic synthesis conditions. Unlike highly strained rings such as cyclopropanes or oxetanes, which readily undergo ring-opening, the cyclohexane ring in this compound is thermodynamically stable. nih.govbeilstein-journals.org

Ring-opening reactions are generally driven by the release of ring strain. For example, donor-acceptor cyclopropanes can be opened by nucleophiles in the presence of Lewis or Brønsted acids. nih.gov Similarly, the ring strain in oxetanes (25.5 kcal/mol) makes them susceptible to ring-opening. beilstein-journals.org The cyclohexane ring lacks such significant strain, and therefore, reactions involving this compound would overwhelmingly occur at the ester functional groups rather than involving the cleavage of the carbon-carbon bonds of the ring.

Role in Complexation and Coordination Chemistry

While this compound itself is not typically used as a ligand, its parent dicarboxylic acid, cyclohexane-1,4-dicarboxylic acid (H₂chdc), or its deprotonated form, cyclohexane-1,4-dicarboxylate (chdc²⁻), is an important ligand in coordination chemistry. nih.govmdpi.com The carboxylate groups can coordinate to metal ions in various modes (monodentate, bidentate, bridging), leading to the formation of coordination polymers and metal-organic frameworks (MOFs). nih.govyoutube.comopenstax.org

The flexible, non-planar structure of the cyclohexane ring, along with the versatile coordination ability of the two carboxylate groups, allows for the construction of diverse and complex architectures, including one-dimensional chains and three-dimensional frameworks. nih.govmdpi.com

The trans-1,4-cyclohexanedicarboxylate ligand has been used to synthesize coordination polymers with various transition metals, including cobalt, iron, cadmium, and manganese. nih.govmdpi.com The resulting structures are highly dependent on factors like pH, temperature, and solvent composition. nih.gov

For example, isostructural complexes of cobalt and iron, [Co(H₂O)₄(chdc)]n and [Fe(H₂O)₄(chdc)]n, form one-dimensional chains where the metal centers are bound by bidentate chdc ligands. nih.gov In contrast, manganese can form more complex 3D frameworks like [Mn₄(H₂O)₃(chdc)₄]n, which features distorted octahedral coordination environments for the Mn atoms. nih.gov In a zinc-based coordination polymer, [Zn₅(µ₃-OH)₂(1,4-CDC)₄]n, the cyclohexane-1,4-dicarboxylate ligands connect zinc centers that exhibit both five-coordinate and octahedral geometries. nih.gov

Table 3: Examples of Metal Complexes with trans-1,4-Cyclohexanedicarboxylate (chdc²⁻)

Complex FormulaMetal IonDimensionalityKey Structural FeaturesReference
[Co(H₂O)₄(chdc)]nCo²⁺1D ChainOctahedral Co centers linked by bidentate chdc ligands. nih.govmdpi.com
[Fe(H₂O)₄(chdc)]nFe²⁺1D ChainIsostructural with the Co complex. nih.gov
[Cd(H₂O)(chdc)]n∙0.5nCH₃CNCd²⁺3D FrameworkThree-dimensional framework structure. nih.gov
[Mn₄(H₂O)₃(chdc)₄]nMn²⁺3D FrameworkContains four distinct Mn atoms with distorted octahedral coordination. nih.govmdpi.com
[Zn₅(µ₃-OH)₂(1,4-CDC)₄]nZn²⁺3D PolymerFeatures octahedral and five-coordinate Zn centers linked by ligands and µ₃-hydroxido groups. nih.gov

Mechanistic Aspects of Related Dicarboxylate Ester Reactions in Organic Synthesis

The reactions of dicarboxylate esters like this compound are governed by fundamental mechanisms in organic chemistry.

Fischer Esterification: This is the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water. masterorganicchemistry.com The mechanism involves the protonation of the carbonyl group, making it more electrophilic for attack by the alcohol. A tetrahedral intermediate is formed, followed by the elimination of water to yield the protonated ester, which is then deprotonated. masterorganicchemistry.com All steps are reversible.

Transesterification: This reaction proceeds via a similar mechanism to esterification and hydrolysis. An incoming alcohol molecule acts as a nucleophile, attacking the carbonyl carbon of the ester. This process can be catalyzed by either acids or bases. In acid catalysis, the carbonyl is activated by protonation, while in base catalysis, the alcohol is deprotonated to form a more nucleophilic alkoxide.

Hydrolysis (Saponification): Base-catalyzed hydrolysis, or saponification, is an irreversible process. A hydroxide ion attacks the carbonyl carbon, forming a tetrahedral intermediate. The subsequent elimination of the alkoxide (benzyloxide in this case) is followed by an irreversible acid-base reaction where the departing alkoxide deprotonates the newly formed carboxylic acid, driving the reaction to completion.

These mechanisms are central to the synthesis and modification of polyesters and other materials derived from dicarboxylic acids and their esters. beilstein-journals.org

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering deep insight into the atomic framework of Dibenzyl Cyclohexane-1,4-dicarboxylate.

Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide fundamental confirmation of the molecular structure by identifying the chemical environments of all hydrogen and carbon atoms, respectively.

The ¹H NMR spectrum displays characteristic signals for the protons of the benzyl (B1604629) groups and the cyclohexane (B81311) ring. The aromatic protons of the benzyl group typically appear as a multiplet in the range of 7.3-7.4 ppm. The benzylic methylene protons (-CH₂-) adjacent to the ester oxygen show a distinct singlet at approximately 5.1 ppm. The protons on the cyclohexane ring produce signals in the aliphatic region, typically between 1.5 and 2.6 ppm.

The ¹³C NMR spectrum complements the proton data by showing signals for each unique carbon atom. openstax.org Key resonances include the carbonyl carbon of the ester group, which is typically found in the 165-175 ppm range. openstax.orgoregonstate.edu The carbons of the aromatic rings appear between 127-136 ppm, while the benzylic methylene carbon resonates around 66-67 ppm. rsc.org The aliphatic carbons of the cyclohexane ring are observed in the upfield region of the spectrum. oregonstate.edu

Table 1: Typical ¹H NMR Chemical Shift Ranges for this compound

Proton Type Chemical Shift (δ, ppm) Multiplicity
Aromatic (C₆H₅) 7.3 - 7.4 Multiplet (m)
Benzylic (-OCH₂Ph) ~ 5.1 Singlet (s)
Cyclohexane Ring (-CH-) 2.2 - 2.6 Multiplet (m)

Table 2: Typical ¹³C NMR Chemical Shift Ranges for this compound

Carbon Type Chemical Shift (δ, ppm)
Carbonyl (C=O) 165 - 175
Aromatic (ipso-C) ~ 136
Aromatic (C₆H₅) 127 - 129
Benzylic (-OCH₂Ph) 66 - 67
Cyclohexane Ring (-CH-) 40 - 45

This compound can exist as two geometric isomers: cis and trans. wikipedia.org These isomers are diastereomers and, as such, have distinct physical properties and can be differentiated by NMR spectroscopy. wikipedia.org The spatial orientation of the two dibenzyl carboxylate groups relative to the cyclohexane ring (either on the same side for cis or opposite sides for trans) leads to different chemical environments for the ring's protons and carbons. wikipedia.org

Consequently, the ¹H and ¹³C NMR spectra of a mixture will show separate sets of signals for each isomer. For instance, the chemical shifts of the methine protons (-CH-) at the 1 and 4 positions of the cyclohexane ring are particularly sensitive to the stereochemistry. By integrating the signals unique to the cis and trans isomers in the ¹H NMR spectrum, a quantitative ratio of the two isomers in a given sample can be accurately determined. Generally, the trans isomer is thermodynamically more stable than the cis isomer due to reduced steric strain. wikipedia.org

While one-dimensional NMR is useful for determining isomer ratios, two-dimensional (2D) NMR techniques are often employed for unambiguous stereochemical assignment.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique is particularly powerful for distinguishing cis and trans isomers as it detects protons that are close to each other in space, rather than connected through bonds. youtube.com In the cis isomer, the two methine protons at the 1 and 4 positions can exhibit a through-space NOE correlation, especially between axial protons. The absence of such key correlations, combined with other NOE signals, can help confirm the trans configuration.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound shows several characteristic absorption bands that confirm its identity.

The most prominent feature is a strong absorption band corresponding to the carbonyl (C=O) stretch of the ester functional group, which typically appears in the region of 1720-1740 cm⁻¹. Other significant absorptions include the C-O stretching vibrations of the ester group, found between 1100-1300 cm⁻¹. The presence of the benzyl groups is confirmed by C-H stretching vibrations from the aromatic rings (above 3000 cm⁻¹) and the aliphatic cyclohexane ring (below 3000 cm⁻¹), as well as aromatic C=C ring stretching absorptions around 1450-1600 cm⁻¹. docbrown.info

Table 3: Characteristic IR Absorption Bands for this compound

Vibrational Mode Typical Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch 3030 - 3100 Medium
Aliphatic C-H Stretch 2850 - 2950 Medium-Strong
Ester C=O Stretch 1720 - 1740 Strong
Aromatic C=C Stretch 1450 - 1600 Medium
Aliphatic C-H Bend 1350 - 1470 Medium

Single Crystal X-ray Diffraction (SCXRD) for Solid-State Molecular Architecture

Single Crystal X-ray Diffraction (SCXRD) is the most definitive method for determining the precise three-dimensional structure of a crystalline solid. msu.edu This technique provides unambiguous proof of the molecular connectivity, conformation, and stereochemistry (cis or trans). msu.edu

For this compound, an SCXRD analysis would reveal:

Absolute Stereochemistry: It definitively distinguishes between the cis and trans isomers.

Conformation: It confirms the conformation of the cyclohexane ring, which typically adopts a stable chair conformation to minimize steric and torsional strain. sunway.edu.my

Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the molecule are obtained.

Crystal Packing: The analysis shows how individual molecules are arranged in the crystal lattice.

The resulting crystal structure provides a complete and accurate model of the molecule's architecture in the solid state. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used for structural elucidation.

For this compound (C₂₂H₂₄O₄), the molecular weight is 352.4 g/mol . nih.gov In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at m/z 352.

The fragmentation pattern is often highly informative. Key fragmentation pathways for esters include cleavage of the bonds adjacent to the carbonyl group. libretexts.org For this molecule, characteristic fragments would include:

Benzyl Cation: A very common and stable fragment observed at m/z 91 ([C₇H₇]⁺), resulting from cleavage of the benzylic C-O bond. This is often the base peak in the spectrum.

Loss of a Benzyloxy Radical: Fragmentation leading to the loss of a ·OCH₂C₆H₅ group (107 Da), resulting in an acylium ion.

Loss of a Benzyl Radical: Cleavage can also lead to the loss of a ·CH₂C₆H₅ radical (91 Da).

Notably, the fragmentation patterns of the cis and trans isomers can differ significantly. researchgate.net These differences arise from the distinct spatial arrangements of the functional groups, which can facilitate or inhibit certain fragmentation pathways due to steric effects. researchgate.netresearchgate.net

Table 4: List of Compounds Mentioned

Compound Name
This compound
cis-Dibenzyl Cyclohexane-1,4-dicarboxylate

Thermal Analysis Techniques for Understanding Processing Behavior

Thermal analysis techniques are pivotal in characterizing the behavior of materials as a function of temperature. For this compound, understanding its thermal properties is crucial for predicting its performance in various applications, particularly those involving elevated temperatures. Methodologies such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide invaluable insights into the material's thermal stability, decomposition mechanisms, and phase transitions. While specific experimental data for this compound is not extensively available in public literature, the principles of these techniques and data from analogous structures allow for a comprehensive understanding of its expected thermal behavior.

Thermogravimetric Analysis (TGA) for Decomposition Pathways

Thermogravimetric Analysis (TGA) is an analytical technique used to determine a material's thermal stability and its fraction of volatile components by measuring the change in mass as a function of temperature in a controlled atmosphere. The analysis provides a TGA curve, which plots mass loss against temperature.

In a typical TGA experiment for a compound like this compound, a small sample is heated in a controlled environment (e.g., nitrogen or air) at a constant rate. The resulting TGA curve would likely indicate a single-step or multi-step decomposition process. The initial temperature of mass loss signifies the onset of decomposition. For an ester like this compound, the decomposition would involve the cleavage of the ester bonds and the subsequent degradation of the benzyl and cyclohexane moieties. The presence of the aromatic benzyl groups would be expected to confer a higher thermal stability compared to simpler alkyl esters.

The derivative of the TGA curve, known as the DTG (Derivative Thermogravimetry) curve, shows the rate of mass loss and can help to identify the temperatures at which the most significant decomposition events occur. By analyzing the gaseous products evolved during the TGA experiment using techniques like mass spectrometry or Fourier-transform infrared spectroscopy (FTIR), the specific decomposition pathways can be elucidated.

Illustrative TGA Data for a Cycloaliphatic Dicarboxylate Ester

ParameterIllustrative ValueDescription
Onset of Decomposition (Tonset)300 - 350 °CThe temperature at which significant mass loss begins.
Temperature of Maximum Decomposition Rate (Tmax)350 - 400 °CThe temperature at which the rate of mass loss is highest, as indicated by the peak of the DTG curve.
Residual Mass at 600 °C< 5%The percentage of the initial mass remaining at the end of the analysis, indicating the amount of non-volatile residue.

Note: The data in this table is illustrative and represents typical values for similar cycloaliphatic dicarboxylate esters. It is not experimental data for this compound.

Differential Scanning Calorimetry (DSC) for Phase Transition Characterization

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. DSC is used to study the thermal transitions of a material, such as melting, crystallization, and glass transitions.

The analytical methodology for characterizing this compound using DSC would typically involve a heat-cool-heat cycle. In the first heating scan, the sample is heated at a constant rate to observe endothermic events like melting (if the sample is crystalline) and exothermic events like crystallization or curing. The melting temperature (Tm) appears as an endothermic peak on the DSC thermogram, and the area under the peak is proportional to the enthalpy of fusion.

Following the first heating scan, the sample is cooled at a controlled rate. During cooling, an exothermic peak may be observed, corresponding to the crystallization temperature (Tc). The subsequent second heating scan is then performed to observe the glass transition temperature (Tg) of the amorphous phase, which appears as a step-like change in the baseline of the DSC curve, as well as any cold crystallization and melting phenomena. mdpi.com The information gathered from DSC is critical for understanding the processing window of the material.

Illustrative DSC Data for a Cycloaliphatic Dicarboxylate Ester

Thermal TransitionAnalytical ObservationDescription
Glass Transition (Tg)Step change in the heat flow curve during the second heating scan.Represents the transition from a rigid, glassy state to a more flexible, rubbery state in the amorphous regions of the material.
Crystallization (Tc)Exothermic peak observed during the cooling scan.Indicates the temperature at which the material crystallizes from the molten state.
Melting (Tm)Endothermic peak observed during the heating scan.Represents the temperature at which the crystalline structure of the material breaks down and it transitions to a liquid state.

Note: The data in this table is illustrative and describes the expected observations for a semi-crystalline cycloaliphatic dicarboxylate ester. It is not experimental data for this compound.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.govnih.gov For Dibenzyl Cyclohexane-1,4-dicarboxylate, DFT calculations are employed to determine its most stable three-dimensional shape by optimizing the molecular geometry to a minimum energy state.

These calculations consistently predict that the cyclohexane (B81311) ring adopts a stable chair conformation. Due to significant steric hindrance, the two bulky dibenzyl dicarboxylate substituents preferentially occupy the equatorial positions to minimize 1,3-diaxial interactions. libretexts.org This di-equatorial arrangement represents the global minimum energy conformer. DFT also provides detailed data on bond lengths, bond angles, and dihedral angles, offering a precise geometric profile of the molecule.

Table 1: Illustrative Geometric Parameters of this compound Calculated by DFT. (Note: These are representative values as specific literature data is unavailable).
ParameterAtoms InvolvedCalculated Value
Bond LengthC-C (Cyclohexane)~1.54 Å
Bond LengthC=O (Ester)~1.21 Å
Bond LengthC-O (Ester)~1.35 Å
Bond AngleC-C-C (Cyclohexane)~111.5°
Bond AngleO=C-O (Ester)~123.0°
Dihedral AngleC1-C2-C3-C4 (Cyclohexane)~55.9°

Conformational analysis investigates the different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. nih.gov For this compound, ab initio and semi-empirical methods are used to map its potential energy surface and identify stable conformers. sapub.org

The primary focus of this analysis is the cyclohexane ring, which can theoretically exist in several conformations, including the chair, boat, and twist-boat forms. Calculations show a significant energy difference between these forms, with the chair conformation being overwhelmingly the most stable. The energy barrier for the ring-flip from the di-equatorial chair conformer to the di-axial chair conformer is calculated to be substantial due to the severe steric clash that would occur between the axial substituents. libretexts.org Consequently, the molecule is conformationally rigid, existing almost exclusively in the di-equatorial chair form at room temperature. youtube.com

Quantum chemical calculations are also instrumental in predicting spectroscopic parameters, which can then be compared with experimental data to validate the computed structure. researchgate.net For this compound, DFT can be used to calculate ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies.

The calculated NMR shifts help in assigning the peaks observed in experimental spectra to specific atoms in the molecule. For instance, the protons on the benzyl (B1604629) groups would have distinct calculated shifts from those on the cyclohexane ring. Similarly, calculated IR frequencies can be matched to experimental absorption bands, corresponding to specific vibrational modes such as C=O stretching in the ester groups or C-H stretching in the aliphatic and aromatic moieties.

Table 2: Representative Calculated Spectroscopic Parameters for this compound. (Note: These are illustrative values for demonstrating the output of the calculation).
Parameter TypeFunctional GroupCalculated ValueExperimental Correlation
¹H NMR ShiftAromatic (Benzyl)7.2-7.4 ppmAromatic protons
¹H NMR ShiftCH₂ (Benzyl)~5.1 ppmMethylene protons adjacent to ester
¹³C NMR ShiftC=O (Ester)~175 ppmCarbonyl carbon
IR FrequencyC=O Stretch~1735 cm⁻¹Strong absorption band for ester carbonyl
IR FrequencyC-O Stretch~1250 cm⁻¹Strong absorption for ester C-O bond

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a "computational microscope" to observe the motion of atoms and molecules over time, offering insights into the dynamic behavior and intermolecular interactions of a system. frontiersin.orgmdpi.com

MD simulations can be used to study the time-dependent behavior of the this compound molecule. mdpi.com A key aspect of this is analyzing the flexibility of the cyclohexane ring. While quantum calculations identify the lowest energy state, MD simulations show how the molecule vibrates and moves at a given temperature.

For this specific molecule, simulations would confirm the rigidity of the di-equatorial chair conformation. Trajectories would show that the ring undergoes low-amplitude vibrations around its equilibrium chair geometry but very rarely, if ever, undergoes a complete ring-flip to the high-energy di-axial conformation under standard conditions. This confirms the high energetic penalty associated with placing the bulky substituents in axial positions. youtube.com

In a liquid or solid state, or when dissolved in a solvent, molecules of this compound interact with each other and with solvent molecules. MD simulations are ideally suited to model these complex intermolecular interactions. frontiersin.org

The simulations can quantify the contributions of different non-covalent forces, such as van der Waals interactions between the cyclohexane and benzyl moieties. Furthermore, they can explore the potential for π-π stacking between the aromatic rings of adjacent molecules, which could influence how the molecules pack in a condensed phase. By calculating properties like the radial distribution function, MD can predict the local ordering and structure of the compound in solution or in its liquid state, providing a link between its single-molecule properties and its macroscopic behavior.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling serves as a virtual laboratory to map out the energetic landscape of a chemical reaction. nih.gov By employing quantum-chemical methods, researchers can identify the most plausible pathways from reactants to products, including the high-energy transition states that connect them. This is particularly valuable for understanding the synthesis of this compound, which typically involves the esterification of cyclohexane-1,4-dicarboxylic acid with benzyl alcohol.

A key aspect of mechanistic studies is the identification and characterization of transition states—the highest energy points along a reaction coordinate. comporgchem.comcomporgchem.com The energy difference between the reactants and the transition state is known as the activation energy or energy barrier, which dictates the rate of the reaction.

Computational methods like Density Functional Theory (DFT) are used to locate transition state structures and calculate their energies. nih.gov For cyclohexane derivatives, a significant focus is on the conformational changes of the six-membered ring during a reaction. While specific data for this compound is not available, analogous studies on related compounds, such as 1,4-dithiacyclohexane, illustrate the principles. In such systems, the interconversion between conformers (e.g., chair and twist-boat) must pass through high-energy transition states. nih.gov Intrinsic reaction coordinate (IRC) calculations can confirm that a located transition state correctly connects the desired reactants and products or intermediates. nih.gov

Table 1: Illustrative Energy Barriers for Conformational Interconversion in a Cyclohexane System (Data from 1,4-dithiacyclohexane as an analogue)

Interconversion PathwayTransition StateCalculated Energy Barrier (kcal/mol)
Chair → 1,4-TwistHalf-Chair11.7
1,4-Twist (Enantiomer A) → 1,4-Twist (Enantiomer B)1,4-Boat4.75 - 5.82

Note: This data is for 1,4-dithiacyclohexane and serves as a conceptual illustration of transition state energy calculations for a substituted cyclohexane ring. nih.gov The actual energy barriers for this compound would differ based on its specific substituents.

The solvent in which a reaction is conducted can have a profound impact on its mechanism and rate. weebly.com Computational models can account for these effects, either implicitly (by treating the solvent as a continuous medium) or explicitly (by including individual solvent molecules in the calculation). The choice of solvent can influence the stability of reactants, products, and, most importantly, the transition state. researchgate.net

In the synthesis of this compound, polar solvents may be used to dissolve the starting materials. google.com A protic solvent, for example, could stabilize charged intermediates or transition states through hydrogen bonding, thereby lowering the energy barrier and accelerating the reaction. researchgate.net Conversely, a non-polar aprotic solvent would favor different reaction pathways. Computational studies can model the reaction in various solvents to predict the optimal conditions for synthesis, helping to maximize yield and minimize byproducts. researchgate.netgoogle.com

Prediction of Isomer Stability and Interconversion Pathways

This compound exists as stereoisomers, primarily cis and trans, based on the relative orientation of the two dibenzyl carboxylate groups on the cyclohexane ring. researchgate.net In the cis isomer, both groups are on the same side of the ring, leading to one axial and one equatorial substituent in the stable chair conformation. In the trans isomer, the groups are on opposite sides, allowing both to occupy equatorial positions, which is generally the more stable arrangement for bulky substituents. researchgate.net

Computational chemistry allows for the precise calculation of the relative energies of these isomers. By optimizing the geometry of each isomer and calculating its total electronic energy, one can determine their relative thermodynamic stability. The trans isomer of cyclohexane-1,4-dicarboxylic acid is known to be more stable than the cis isomer, and this preference is expected to be even more pronounced for the bulky dibenzyl ester derivative due to the minimization of steric strain. google.com

Furthermore, computational models can map the pathway for interconversion between the cis and trans isomers. This process, which can be induced thermally, involves the cyclohexane ring passing through non-chair conformations, such as the twist-boat. google.com The calculations would reveal the transition state for this isomerization and its associated energy barrier, providing insight into the conditions required to convert the less stable cis isomer into the more stable and often more desirable trans product. google.com

Table 2: Properties of Cyclohexane-1,4-dicarboxylic Acid Isomers

IsomerSubstituent Orientation (Chair Conformation)Relative StabilityMelting Point (°C)
cis-1,4-Cyclohexanedicarboxylic acidAxial and EquatorialLess Stable170-171
trans-1,4-Cyclohexanedicarboxylic acidDi-equatorialMore Stable312-313

Note: Data pertains to the parent dicarboxylic acid. google.com The stability trend is expected to hold for its dibenzyl esters.

Role as a Monomer in Polyester and Copolyester Synthesis

The integration of a cycloaliphatic ring like the one in this compound into a polymer backbone is a key strategy for developing materials with tailored properties. researchgate.net These materials are noted for their potential as eco-friendly polymers, as the monomer units can often be derived from biomass and can exhibit good mechanical properties. researchgate.net Compared to their aromatic counterparts like terephthalate-based polyesters, those derived from 1,4-cyclohexanedicarboxylic acid (CHDA) can exhibit improved processability due to reduced melt viscosity, as well as higher photo-oxidative and thermal stability. mdpi.com

Polyesters incorporating the cyclohexane-1,4-dicarboxylate moiety are typically synthesized through a step-growth polymerization process, specifically melt polycondensation. unibo.itunibo.it This process is generally conducted in two main stages:

Esterification or Transesterification: In the first stage, the monomers (a diol and a dicarboxylic acid like CHDA or its diester form, such as this compound) are heated in an inert atmosphere, often with a catalyst like titanium tetrabutoxide. unibo.it This reaction forms low-molecular-weight prepolymers or oligomers while releasing a byproduct (e.g., water or alcohol) which is distilled off. unibo.it

Polycondensation: In the second stage, the temperature is further increased and a high vacuum is applied to facilitate the removal of byproducts and excess reactants. unibo.it This shifts the reaction equilibrium, effectively driving the process toward the formation of a high-molecular-weight polymer. researchgate.net

The kinetics of this polymerization are influenced by several factors. The rate of polymerization is dependent on the concentration of the reactive functional groups. youtube.com Temperature, catalyst concentration, and the efficiency of byproduct removal are critical variables that must be controlled to achieve a polymer with the desired molecular weight. researchgate.net For instance, higher temperatures and catalyst amounts can enhance the reaction rate but also increase the risk of side reactions, such as the isomerization of the cyclohexane ring from the trans to the cis form, which can alter the final properties of the polymer. researchgate.net

The stereochemistry of the 1,4-cyclohexylene unit is a determining factor in the final macromolecular architecture and properties of the resulting polyester. researchgate.netbham.ac.uk The cyclohexane ring exists in two primary isomeric forms: cis and trans. The ratio of these isomers in the polymer chain profoundly impacts its physical characteristics. researchgate.netresearchgate.net

The trans-isomer has a more linear, rigid, and symmetrical structure. researchgate.net This geometry allows for more efficient chain packing and ordering, which leads to higher degrees of crystallinity, increased melting temperatures (Tm), and higher glass transition temperatures (Tg). researchgate.netbham.ac.uk

The cis-isomer introduces a "kink" or bend in the polymer backbone. researchgate.net This irregularity disrupts chain packing, hindering crystallization and resulting in polymers that are more amorphous, with lower crystallinity, Tm, and Tg. researchgate.net

This stereochemical influence allows for the precise tailoring of polymer properties. By controlling the cis/trans ratio during synthesis, materials can be designed to range from highly crystalline thermoplastics to flexible, amorphous elastomers. researchgate.net For example, increasing the content of trans-CHDA can transform a copolyester from completely amorphous to highly crystalline. researchgate.net The bulky benzyl groups present in this compound would further contribute to the rigidity and steric hindrance of the polymer chain.

Table 1: Influence of Cyclohexane Ring Isomerism on Polyester Properties

Isomer Chain Conformation Effect on Chain Packing Resulting Polymer Properties
trans Linear, Symmetrical Efficient, ordered packing Higher crystallinity, higher melting point (Tm), higher glass transition temperature (Tg). researchgate.net
cis Kinked, Asymmetrical Disrupted, hindered packing Lower crystallinity (more amorphous), lower melting point (Tm), lower glass transition temperature (Tg). researchgate.net

This compound derived units can be incorporated into copolyester systems to modify and enhance material properties. Copolymerization is a versatile strategy for creating materials that balance desirable characteristics, such as mechanical strength and biodegradability. researchgate.netresearchgate.net For example, introducing the rigid cyclohexane ring into a flexible aliphatic polyester can improve its hardness and glass transition temperature. mdpi.com

In such systems, the cyclohexane-1,4-dicarboxylate unit acts as a modifier to the primary polymer backbone. The final properties of the copolyester are dependent on the composition, the length of other aliphatic or aromatic sequences, and critically, the cis/trans ratio of the cyclohexylene units. researchgate.net By adjusting these variables, a wide range of copolyesters with tailored thermal and mechanical properties can be developed for specific applications, including sustainable packaging. mdpi.commdpi.com

Contributions to Polymer Processability and Rheology

Beyond its role as a monomer, this compound also serves as a functional additive, particularly as a plasticizer, where it enhances the processability of polymer formulations.

In the context of polymer processing, additives that improve melt flow and handling are crucial. Esters of cyclohexane-1,4-dicarboxylic acid, including the dibenzyl ester, have been identified as beneficial for the processability of polyvinyl chloride (PVC) compositions. epo.org Polyesters that incorporate the cyclohexane-1,4-dicarboxylate monomer unit have been noted for their reduced melt viscosity compared to analogous aromatic polyesters, which is a significant advantage during melt processing techniques like extrusion and injection molding. mdpi.com

The critical cooling rate required to quench a polymer from its molten state to a fully amorphous solid is a key processing parameter. mdpi.com The presence of cyclic units, and their specific isomeric configuration, influences crystallization kinetics. For instance, polyesters with an even number of methylene groups in their diol component tend to crystallize very fast and require extremely high cooling rates to remain amorphous, a factor that must be considered during industrial processing. unibo.itmdpi.com

This compound is recognized as a high-solvating plasticizer, particularly for PVC. epo.orggoogle.com In PVC plastisol formulations—dispersions of PVC particles in a liquid plasticizer—the plasticizer's role is to facilitate the transition from a liquid state to a solid, fused product upon heating. elsevierpure.com This process occurs in two stages:

Gelation: The initial swelling of PVC resin particles as they absorb the plasticizer. elsevierpure.com

Fusion: The subsequent merging of the swollen particles into a homogeneous, continuous phase. elsevierpure.com

A high-solvating plasticizer has a strong affinity for the polymer resin, which allows it to penetrate and dissolve the particle structures at lower temperatures or at a faster rate. google.com Research has shown that butylbenzyl-1,4-cyclohexane dicarboxylate, a structurally similar compound, fuses and gels at the same temperatures as the well-known high-solvating plasticizer butylbenzyl ortho-phthalate. epo.org This indicates that this compound would exhibit similar efficient processing characteristics, making it a valuable component in applications requiring rapid fusion, such as in calendering and molding.

Table 2: Comparison of Fusion and Gelling Temperatures for High-Solvating Plasticizers

Plasticizer Compound Class Fusion/Gelling Performance
Butylbenzyl-1,4-cyclohexane dicarboxylate Cyclohexanoate Fuses and gels at the same temperatures as Butylbenzyl ortho-phthalate. epo.org
Dibenzyl-1,4-cyclohexane dicarboxylate Cyclohexanoate Expected to be a high-solvating plasticizer with similar performance. epo.org
Butylbenzyl ortho-phthalate Phthalate (B1215562) Benchmark high-solvating plasticizer. epo.org

Stereochemical Considerations of Cyclohexane 1,4 Dicarboxylate Moiety

Cis and Trans Isomerism in the Cyclohexane (B81311) Ring

Dibenzyl Cyclohexane-1,4-dicarboxylate exists as two geometric isomers: cis and trans. This isomerism arises from the relative orientation of the two dibenzyl carboxylate substituents at the C1 and C4 positions of the cyclohexane ring. wikipedia.orglibretexts.org In the cis isomer, both substituent groups are on the same side of the ring's general plane, whereas in the trans isomer, they are on opposite sides. libretexts.orgmvpsvktcollege.ac.in

The cyclohexane ring is not planar and predominantly adopts a stable chair conformation to minimize angular and torsional strain. spcmc.ac.inmsu.edu In this conformation, the substituents can occupy two distinct types of positions: axial (perpendicular to the ring's plane) and equatorial (in the general plane of the ring). mvpsvktcollege.ac.inmsu.edu

Cis Isomer : In the most stable chair conformation of the cis isomer, one benzyl (B1604629) carboxylate group occupies an axial position, while the other is in an equatorial position (axial-equatorial or a,e). Through a process called ring flipping, this conformation can interconvert to an equivalent energy conformer where the positions are swapped (equatorial-axial or e,a). spcmc.ac.inpressbooks.pub

Trans Isomer : The trans isomer can exist in two different chair conformations: a diequatorial (e,e) form and a diaxial (a,a) form. The diequatorial conformation, where both bulky benzyl carboxylate groups are in the more spacious equatorial positions, is significantly more stable. spcmc.ac.inyoutube.com The diaxial form suffers from severe steric hindrance, specifically 1,3-diaxial interactions, making it much higher in energy. msu.eduyoutube.com Consequently, the equilibrium strongly favors the diequatorial conformer. spcmc.ac.inpressbooks.pub

The greater stability of the trans isomer's diequatorial conformation compared to the cis isomer's axial-equatorial conformation is a critical factor in the synthesis and application of these compounds. spcmc.ac.in

Table 1: Conformations of Cyclohexane-1,4-dicarboxylate Isomers

Isomer Substituent Positions (C1, C4) Predominant Conformation Relative Stability
Cis Same side of the ring Axial-Equatorial (a,e) Less Stable

Stereoselective Synthesis Strategies and Their Impact on Product Purity

Achieving high stereochemical purity is often crucial, particularly in polymer chemistry where the isomer ratio affects the material's properties. researchgate.net Stereoselective synthesis strategies aim to produce one isomer preferentially over the other.

The synthesis of cyclohexane-1,4-dicarboxylate derivatives often starts with the hydrogenation of the corresponding aromatic precursor, such as terephthalic acid or its esters. wikipedia.org The choice of catalyst and reaction conditions during this hydrogenation step can influence the initial cis/trans ratio of the product. google.com

While specific strategies for this compound are not extensively detailed, methods developed for related compounds illustrate the principles of stereoselective control. For instance, in the synthesis of trans-4-substituted cyclohexane-1-amines, transaminases have been used to selectively convert the cis-diastereomer from a cis/trans mixture into the corresponding ketone. This enzymatic process, coupled with dynamic isomerization, allows for the production of the trans-amine with very high diastereomeric excess (de > 99%). nih.gov Such biocatalytic approaches highlight the potential for highly selective syntheses.

Another strategy involves cascade reactions, such as inter–intramolecular double Michael additions, which can lead to highly functionalized cyclohexanes with excellent diastereoselectivity. beilstein-journals.org Although applied to different cyclohexane systems, these methods demonstrate that multi-step, one-pot reactions can be engineered to favor the formation of a single stereoisomer. beilstein-journals.orgnih.gov The ultimate goal of these strategies is to maximize the yield of the desired isomer, which is often the thermodynamically more stable trans product, for applications where isomeric purity is paramount. google.com

Isomerization Pathways and Equilibrium Control

Given that many synthetic routes produce a mixture of cis and trans isomers, post-synthesis isomerization is a key strategy for obtaining the desired pure isomer, typically the trans form. google.com Isomerization can be achieved by heating a mixture of the isomers, often in the presence of a catalyst. researchgate.netepo.org

Studies on the closely related dimethyl 1,4-cyclohexanedicarboxylate show that heating the diester at high temperatures (ca. 280°C) with catalysts like lithium chloride or sulfonic acids leads to a thermodynamically controlled equilibrium. researchgate.net In the molten, isotropic state, this equilibrium consists of approximately 66 ± 2% of the trans-isomer and 34 ± 2% of the cis-isomer. researchgate.net

For the parent cyclohexane-1,4-dicarboxylic acid (CHDA), thermal isomerization is a well-established industrial process. One method involves heating crude CHDA to a temperature above the melting point of the cis-isomer (170-171°C) but below that of the trans-isomer (312-313°C). google.com Under these conditions, the cis-isomer melts, and the isomerization to the trans-isomer occurs in the liquid phase. As the higher-melting trans-isomer forms, it precipitates out of the melt, driving the equilibrium toward the trans product. google.com This process can efficiently increase the trans content to over 95%. google.com Isomerization can also be performed in a solvent, such as water, under high temperature and pressure. google.com

Table 2: Isomerization of Cyclohexane-1,4-dicarboxylate Derivatives

Derivative Conditions Result Reference
Dimethyl Ester Reflux (ca. 280°C) with catalyst Thermodynamic equilibrium: 66% trans / 34% cis researchgate.net
Dicarboxylic Acid Heating between m.p. of cis and trans isomers Precipitation of trans isomer, driving equilibrium google.com
Dicarboxylic Acid Heating in water at 245-250°C Isomerization to trans form google.com

Influence of Stereochemistry on Reaction Pathways and Selectivity

The stereochemistry of the cyclohexane-1,4-dicarboxylate moiety directly influences the reactivity and selectivity of the molecule in subsequent chemical transformations. The spatial orientation of the functional groups—axial versus equatorial—affects their accessibility to reagents.

In the more stable diequatorial conformation of the trans-isomer, both benzyl carboxylate groups are exposed and relatively unhindered. spcmc.ac.in In contrast, the cis-isomer exists as an equilibrium of two conformers, each having one equatorial and one axial substituent. pressbooks.pub The axial substituent is subject to greater steric hindrance from the axial hydrogens at the C3 and C5 positions (1,3-diaxial interactions). msu.edu

Furthermore, the stereochemical arrangement is critical when the molecule is used as a monomer for polymerization. For instance, in the formation of polyesters, the geometry of the diacid or diester monomer is locked into the polymer backbone. researchgate.net Using a pure trans-isomer results in a more linear and regular polymer chain, which can lead to materials with higher crystallinity, melting points, and improved mechanical properties compared to polymers made from a cis/trans mixture. researchgate.net The rigid and linear structure imparted by the trans-isomer is often desirable for creating high-performance fibers and resins. google.com

Green Chemistry Principles in the Synthesis of Dibenzyl Cyclohexane 1,4 Dicarboxylate

Development of Environmentally Benign Synthetic Routes

The development of green synthetic routes for esters of Cyclohexane-1,4-dicarboxylic acid is centered on improving the core reactions, primarily the hydrogenation of the aromatic precursor (a terephthalate) and the subsequent esterification.

A critical aspect of green synthesis is the use of highly efficient and reusable catalysts that minimize waste and energy consumption. The industrial production of the cyclohexane (B81311) dicarboxylate core often involves the hydrogenation of the corresponding terephthalate. Catalyst design focuses on achieving high conversion rates and selectivity under milder conditions.

Key developments in catalyst design include:

Heterogeneous Catalysts: These are preferred due to their ease of separation from the reaction mixture, allowing for recycling and continuous processes. For the hydrogenation of phthalate (B1215562) esters to their cyclohexane counterparts, catalysts containing active metals like Palladium (Pd), Ruthenium (Ru), and Nickel (Ni) on solid supports such as Al₂O₃-SiO₂ have been developed. google.com For instance, a Pd-Ru/SiO₂-Al₂O₃ catalyst has been utilized for this purpose. google.com

High-Activity Catalysts for Milder Conditions: Research has focused on creating catalysts that operate under lower pressure and temperature, thereby reducing energy input. Copper-based catalysts, such as CuMgAl prepared by co-precipitation, have shown high efficiency in the hydrogenation of dimethyl 1,4-cyclohexane dicarboxylate (DMCD) under relatively mild conditions, achieving up to 100% conversion. researchgate.net Similarly, commercial Cu/Zn/Al catalysts are effective in hydrogenation steps for producing related cyclohexane derivatives.

Biocatalysts: In some related syntheses, biocatalysts like alcohol oxidases are being engineered to perform specific conversions, such as the transformation of 1,4-cyclohexanedimethanol (B133615) (CHDM) to 1,4-cyclohexanedicarboxaldehyde (CHDA), a precursor to the dicarboxylic acid. nih.gov This highlights a move towards enzymatic routes which operate under benign aqueous conditions.

Catalyst SystemReaction TypeKey FindingsReference
Pd-Ru/SiO₂-Al₂O₃Hydrogenation of Phthalate EstersActive ingredients supported on Al₂O₃-SiO₂ for converting phthalates to cyclohexane dicarboxylates. google.com
CuMgAlHydrogenation of Dimethyl 1,4-cyclohexane dicarboxylate (DMCD)Achieves high conversion (up to 100%) and selectivity under mild conditions (e.g., 2.8 MPa initial hydrogen pressure). researchgate.net
Cu/Zn/AlHydrogenationCommercially available catalyst used in the synthesis of 1,4-cyclohexanedimethanol (CHDM) from an intermediate.
Engineered Alcohol OxidaseBiocatalytic OxidationUsed to convert CHDM to 1,4-cyclohexanedicarboxaldehyde, a precursor for the acid, in an aqueous process. nih.gov

Eliminating or reducing the use of volatile organic solvents is a cornerstone of green chemistry, as it prevents pollution, reduces waste, and lowers safety hazards. For the synthesis of diesters, several solvent-free approaches have been explored.

Direct Reaction Under Solvent-Free Conditions: An efficient method for synthesizing symmetrical diesters involves the direct reaction of carboxylates with dihaloalkanes without any solvent. nih.gov This strategy offers high product yields and simplifies the work-up and purification process. nih.gov

Solid-State Reactions: Certain reactions can be carried out in the solid state by heating the reactants, completely eliminating the need for a solvent. For example, heating potassium crotonate in the solid state can produce dimerized dicarboxylates. cmu.edu

Aqueous Medium Synthesis: Whenever possible, using water as a solvent is a green alternative. One-pot Hantzsch reactions to synthesize 1,4-dihydropyridines have been successfully carried out in an aqueous medium without any organic solvent or catalyst. researchgate.net While not a direct synthesis of the target compound, this demonstrates the feasibility of complex organic syntheses in water. Three-component reactions to produce 1,4-diketones have also been performed under aqueous and catalyst-free conditions. rsc.org

Utilization of Renewable and Bio-Based Feedstocks

The shift from petrochemical feedstocks to renewable, bio-based resources is fundamental to creating a sustainable chemical industry and reducing the carbon footprint of chemical production.

The core of Dibenzyl Cyclohexane-1,4-dicarboxylate is the cyclohexane-1,4-dicarboxylic acid (CHDA) moiety. nih.gov Traditionally, CHDA is produced by hydrogenating terephthalic acid, which is derived from petroleum-based p-xylene. google.commdpi.com Green chemistry seeks to replace this pathway with routes starting from biomass.

From Muconic Acid: A promising bio-based route starts with muconic acid, which can be produced from sugars through microbial synthesis. google.com The muconic acid can then undergo a Diels-Alder reaction with ethylene, followed by esterification and hydrogenation, to form a cyclohexane dicarboxylate structure. researchgate.net This process directly converts bio-based platform chemicals into the desired cyclic dicarboxylic acid derivatives. researchgate.net

From Formaldehyde and Crotonaldehyde: Another innovative strategy involves a multi-step synthesis starting with biomass-derivable molecules like formaldehyde, crotonaldehyde, and an acrylate. A proline-catalyzed cycloaddition followed by hydrogenation, oxidation, and hydrolysis steps yields CHDA. This approach provides a potential alternative to conventional fossil-based manufacturing routes.

Bio-Based FeedstockKey IntermediateKey Reaction(s)Final Product PrecursorReference
Sugars (e.g., from biomass)Muconic AcidDiels-Alder Reaction, HydrogenationCyclohexane-1,4-dicarboxylic Acid / Ester google.comresearchgate.net
Formaldehyde, Crotonaldehyde, AcrylateEthyl 4-formylcyclohex-3-enecarboxylate[3+1+2] Cycloaddition, Hydrogenation, Oxidation, Hydrolysis1,4-Cyclohexanedicarboxylic Acid (CHDA)

Reducing the carbon footprint of chemical production is a holistic goal that integrates various green chemistry principles. For this compound, this involves a life-cycle approach to its synthesis.

Feedstock Substitution: The most significant strategy is replacing petroleum-derived starting materials, such as p-xylene, with renewable, bio-based feedstocks like sugars, lignocellulosic biomass, or agricultural waste. google.comicast.org.uk This substitution not only reduces reliance on fossil fuels but also leverages the carbon already present in the biosphere, creating a more circular economy.

Process Intensification and Energy Efficiency: Utilizing highly active and selective catalysts, as discussed in section 8.1.1, allows reactions to proceed under milder conditions, which significantly lowers energy consumption. researchgate.net

Waste Valorization: Integrating the synthesis into a broader biorefinery concept allows for the utilization of waste streams. icast.org.uk For example, lignin, a major component of lignocellulosic biomass, can be a source of aromatic compounds, which are precursors to many industrial chemicals. nrel.gov

Solvent and Reagent Choice: Employing solvent-free methods or benign solvents like water minimizes the environmental impact associated with the production, purification, and disposal of organic solvents. nih.gov This directly reduces the process mass intensity (PMI) and contributes to a smaller carbon footprint.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing dibenzyl cyclohexane-1,4-dicarboxylate, and how do reaction conditions influence cis/trans isomer ratios?

  • Methodological Answer : The compound is synthesized via hydrogenation of dibenzyl terephthalate, typically using catalysts like palladium (Pd) or ruthenium (Ru) under high-pressure hydrogen (3–6 MPa) and elevated temperatures (120–165°C). Catalyst choice significantly impacts isomer ratios; for example, Ru-based catalysts may favor trans-isomer formation due to steric effects, while Pd catalysts yield mixed isomers. Reaction time (20–24 hours) and solvent polarity (e.g., ethyl acetate) also influence selectivity .

Q. What spectroscopic methods are most effective for characterizing this compound and confirming its isomeric purity?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^1H NMR distinguishes cis and trans isomers via coupling constants (e.g., axial-equatorial proton splitting in cis isomers). 13C^{13}C NMR identifies carbonyl (C=O) shifts (~170 ppm) and cyclohexane ring carbons.
  • X-ray Crystallography : Resolves stereochemistry unambiguously; SHELX programs (e.g., SHELXL) refine crystal structures, as demonstrated for related dicarboxylates .
  • IR Spectroscopy : Confirms ester C=O stretches (~1720 cm1^{-1}) and absence of residual acid groups.

Q. How can researchers separate cis and trans isomers of this compound, and what challenges are encountered?

  • Methodological Answer : Chromatographic methods (HPLC or column chromatography with silica gel) using hexane/ethyl acetate gradients are effective. Crystallization from low-polarity solvents (e.g., hexane) may selectively isolate trans-isomers. Challenges include near-identical polarity of isomers and co-crystallization in mixed systems. Purity validation requires combined NMR and melting point analysis (e.g., trans-isomer melts at 24–27°C) .

Advanced Research Questions

Q. In designing coordination polymers with this compound as a ligand, how does stereochemistry influence structural properties?

  • Methodological Answer : The cis isomer acts as a bridging ligand, forming 1D chains or 3D networks (e.g., MnII^{II} polymers), while trans isomers may limit connectivity due to axial carboxylate alignment. Stereochemistry also affects metal coordination geometry (e.g., seven-coordinate Mn vs. six-coordinate centers) and catalytic activity in oxidation reactions .

Q. What strategies optimize the hydrogenation of dibenzyl terephthalate to maximize yield and minimize by-products?

  • Methodological Answer :

  • Catalyst Optimization : Use supported Ru/Al2_2O3_3 catalysts for higher turnover and reduced deactivation.
  • Process Monitoring : Maintain pH 8–10 to prevent acid-catalyzed ester hydrolysis.
  • By-Product Mitigation : Add sodium borohydride to reduce intermediates like cyclohexanol derivatives .

Q. How do solvent polarity and temperature impact esterification kinetics and equilibrium in synthesizing this compound?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF) accelerate esterification by stabilizing transition states, while higher temperatures (80–100°C) shift equilibrium toward product formation. However, excessive heat (>120°C) risks decarboxylation. Kinetic studies using Arrhenius plots can determine activation energies for scale-up .

Q. What are key considerations for ensuring reproducibility in catalytic applications of metal-dicarboxylate complexes derived from this compound?

  • Methodological Answer :

  • Ligand Purity : Ensure >95% isomer purity via HPLC.
  • Metal-Ligand Stoichiometry : Optimize molar ratios (e.g., 1:2 for CuII^{II}) to prevent under-coordination.
  • Reaction Solvent : Use methanol/water mixtures for hydrolytically stable complexes, as demonstrated in epoxide hydrolase inhibition studies .

Data Contradictions and Resolution

  • Catalyst Performance : reports Pd catalysts yielding mixed isomers, while highlights Ru for trans-selectivity. Researchers must validate catalyst systems under controlled conditions.
  • Isomer Stability : cis-isomers may exhibit lower thermal stability (flash point ~113°C) compared to trans, affecting storage and reaction design .

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